molecular formula C17H15BO3 B150928 2-(Benzyloxy)naphthalen-1-ylboronic acid CAS No. 219834-96-5

2-(Benzyloxy)naphthalen-1-ylboronic acid

Cat. No.: B150928
CAS No.: 219834-96-5
M. Wt: 278.1 g/mol
InChI Key: COGFIOKWQKNPLW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)naphthalen-1-ylboronic acid is an organic compound with the molecular formula C17H15BO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable building block in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)naphthalen-1-ylboronic acid typically involves the reaction of 2-naphthol with benzyl bromide to form 2-(benzyloxy)naphthalene. This intermediate is then subjected to lithiation followed by treatment with trimethyl borate to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)naphthalen-1-ylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

2-(Benzyloxy)naphthalen-1-ylboronic acid can be compared with other boronic acids such as phenylboronic acid and 4-methoxyphenylboronic acid. While all these compounds are used in Suzuki-Miyaura cross-coupling reactions, this compound is unique due to its naphthalene core, which imparts distinct electronic and steric properties .

Similar Compounds

Properties

IUPAC Name

(2-phenylmethoxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGFIOKWQKNPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 1-bromo-2-(phenylmethoxy)naphthalene (6.26 g, 20.0 mmol) in Et2O (75 mL) at −78° C. was added n-BuLi (8.0 mL, 2.5 M, 20 mmol) in hexanes and the mixture was stirred at 0° C. for 1 h. After re-cooling to −78° C., the mixture was treated with trimethyl borate (2.5 mL, 22 mmol) and allowed to warm to room temperature overnight. The resulting mixture was quenched with 1 M HCl (50 mL) and stirred at room temperature for 45 min. The phases were separated and the extraction was completed with CH2Cl2. The combined organic extracts were dried (MgSO4) and evaporated in vacuo to give the title compound, 2-(phenylmethoxy)-1-napthaleneboronic acid as a white powder (4.62 g, 83%), which was used in the next step without further purification. For analytical purposes, a small amount of the product was re-crystallised from MeOH/H2O: mp 133.0-135.0° C. (MeOH/H2O); 1H NMR (250 MHz, d4-MeOH) δ5.20 (s, 2H), 7.28-7.60 (m, 9H), and 7.56-7.88 (m, 2H); 13C NMR (63 MHz, d4-MeOH) δ71.95, 115.4, 124.8, 127.7 (2C), 128.4, 128.9, 129.5, 129.6, 130.7 (2C?), 131.8, 137.2, 139.0 and 159.7;i IR (CHCl3) νmax 3609, 3490, 1592, 1509, 1386, and 1332 cm−1; MS (EI+) m/z (rel intensity) 278 (10%, M+), 234 (10), and 91 (100); HRMS calcd for C17H15BO3 (M+) 277.1151, found 277.1163. Anal. Calcd for C17H15BO3: C, 73.42; H, 5.44. Found: C, 73.07; H, 5.33.
Quantity
6.26 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three

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